S-3-iso-Propylphenylthioacetate
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Overview
Description
S-3-iso-Propylphenylthioacetate is an organic compound with the molecular formula C₁₁H₁₄OS It is characterized by the presence of a thioacetate group attached to an iso-propylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3-iso-Propylphenylthioacetate typically involves the reaction of iso-propylphenylthiol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
iso-Propylphenylthiol+Acetyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
S-3-iso-Propylphenylthioacetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various acyl derivatives depending on the substituent used.
Scientific Research Applications
S-3-iso-Propylphenylthioacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-3-iso-Propylphenylthioacetate involves its interaction with various molecular targets. The thioacetate group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
S-3-iso-Propylphenylthiol: The precursor to S-3-iso-Propylphenylthioacetate.
Phenylthioacetate: Lacks the iso-propyl group, resulting in different chemical properties.
S-3-iso-Propylphenylsulfoxide: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to the presence of both the iso-propyl group and the thioacetate moiety
Properties
IUPAC Name |
S-(3-propan-2-ylphenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-8(2)10-5-4-6-11(7-10)13-9(3)12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCFJCSFOPBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)SC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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